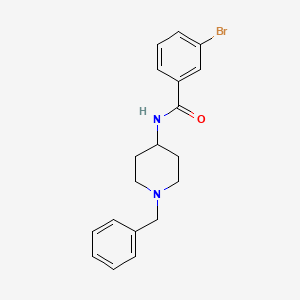

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization of Benzamide Derivatives

Research has shown that benzamide derivatives, including compounds related to N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, have been synthesized and characterized for their potential as CCR5 antagonists. These compounds have been evaluated for their biological activity, suggesting their application in therapeutic areas targeting CCR5 receptors (H. Bi, 2015).

Potential for PET Imaging of σ Receptors

Another significant application involves the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide for PET imaging. In vitro studies highlighted these compounds' high affinities to σ receptors, indicating their utility in PET imaging for σ receptors in humans. This development opens avenues for non-invasive imaging techniques that could aid in diagnosing and understanding various neurological disorders (C. Shiue et al., 1997).

Therapeutic and Diagnostic Applications

The research extends to exploring the therapeutic and diagnostic applications of benzamide derivatives. This includes investigating these compounds for their efficacy in melanoma imaging, acting as inhibitors for poly(adenosine diphosphate-ribose) synthesis, and their roles in antibacterial activities against resistant strains like MRSA. The versatility of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide related compounds in various scientific research areas underscores their potential in developing new therapeutic and diagnostic tools.

For instance, studies on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have revealed high melanoma uptake, suggesting their use in imaging melanoma metastases (M. Eisenhut et al., 2000). Similarly, the synthesis and pharmacological characterization of specific benzamide derivatives have been linked to high affinity σ receptor ligands, potentially useful for imaging breast cancer (C. John et al., 1995).

Mécanisme D'action

Target of Action

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Mode of Action

Compounds in the n-benzylpiperidines class have been associated with various cellular signaling pathways and intracellular calcium homeostasis .

Biochemical Pathways

It’s worth noting that n-benzylpiperidines have been associated with regulation of intracellular calcium homeostasis .

Result of Action

It’s worth noting that n-benzylpiperidines have been associated with regulation of intracellular calcium homeostasis, which can have various downstream effects .

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEHCYIXUWNOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)